molecular formula C22H24N4O2 B2446459 4-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034506-11-9

4-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2446459
CAS No.: 2034506-11-9
M. Wt: 376.46
InChI Key: SOPJDXPBAYZVQV-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been applied to the preparation of pyrazolopyridine derivatives, demonstrating significant antioxidant, antitumor, and antimicrobial activities. This method offers a rapid and efficient route to synthesize heterocyclic compounds, potentially including structures similar to the requested compound, thus highlighting its relevance in medicinal chemistry for the development of new therapeutic agents (El‐Borai et al., 2013).

Antimycobacterial Activity

Thiazole-aminopiperidine hybrid analogues have been designed, synthesized, and identified as potent inhibitors of Mycobacterium tuberculosis GyrB, showcasing the potential of heterocyclic compounds in addressing tuberculosis. The study underscores the importance of such compounds in developing new antimycobacterial agents, suggesting a potential research direction for similar compounds (Jeankumar et al., 2013).

Anticancer and Anti-inflammatory Agents

Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These findings illustrate the utility of heterocyclic compounds in the development of new treatments for cancer and inflammation, presenting a valuable application area for compounds akin to the queried chemical (Rahmouni et al., 2016).

Electrochemical Sensing and Photocatalytic Properties

Amide-derived ligands have led to the synthesis of octamolybdate-based metal–organic complexes with promising electrochemical sensing and photocatalytic properties. This research demonstrates the application of complex heterocyclic compounds in material science, particularly in sensing and photocatalysis, indicating potential research applications for similar compounds (Wang et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target c-met inhibitors .

Mode of Action

It is known that similar compounds interact with their targets through hydrogen bond formation . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Compounds with similar structures have been reported to affect the c-met pathway , which plays a crucial role in cellular growth, survival, and migration.

Result of Action

Given its potential role as a c-met inhibitor , it may have anti-proliferative effects on cells, thereby inhibiting tumor growth.

Properties

IUPAC Name

4-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21(22(9-16-28-17-10-22)18-6-2-1-3-7-18)25-13-15-26-14-12-24-20(26)19-8-4-5-11-23-19/h1-8,11-12,14H,9-10,13,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPJDXPBAYZVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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